Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate
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Overview
Description
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is a chemical compound known for its application in the pharmaceutical industry. It is commonly used as a cardioselective beta-1 receptor blocker, which means it primarily affects the heart by blocking beta-adrenergic receptors. This compound is often used in the treatment of various cardiovascular conditions, including supraventricular tachycardia and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with isopropylamine to form an intermediate, which is then reacted with epichlorohydrin to produce the desired compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Applied in the development of cardiovascular drugs and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of beta-blockers and other pharmaceutical agents.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors in the heart. This action leads to a decrease in the force and rate of heart contractions, thereby reducing blood pressure and heart rate. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: Another beta-1 receptor blocker with similar cardiovascular effects.
Atenolol: A beta-blocker used for treating hypertension and angina.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in heart failure management.
Uniqueness
Methyl (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is unique due to its rapid onset and short duration of action, making it suitable for acute management of cardiovascular conditions. Unlike some other beta-blockers, it does not exhibit significant intrinsic sympathomimetic or membrane-stabilizing activities .
Properties
CAS No. |
52134-44-8 |
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Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-12(17)9-20-13-6-4-5-11(7-13)16-14(18)19-3/h4-7,10,12,15,17H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
QUTQEVXEEVYSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC(=C1)NC(=O)OC)O |
Origin of Product |
United States |
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